2-(1-Ethylpiperidin-2-yl)-3-methylpyridine
CAS No.:
Cat. No.: VC15854291
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2 |
|---|---|
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 2-(1-ethylpiperidin-2-yl)-3-methylpyridine |
| Standard InChI | InChI=1S/C13H20N2/c1-3-15-10-5-4-8-12(15)13-11(2)7-6-9-14-13/h6-7,9,12H,3-5,8,10H2,1-2H3 |
| Standard InChI Key | ULOVRFROGOBDNM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCCC1C2=C(C=CC=N2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(1-ethylpiperidin-2-yl)-3-methylpyridine, reflects its bifunctional structure: a pyridine ring fused with a piperidine moiety. The pyridine ring is substituted with a methyl group at position 3 and a 1-ethylpiperidin-2-yl group at position 2 . The piperidine ring’s ethyl substituent enhances lipophilicity, while the methyl group on the pyridine ring contributes to steric effects that influence binding interactions. The SMILES notation succinctly captures this arrangement .
Synthesis Pathways and Optimization
Industrial Production Challenges
Scaling up synthesis requires optimizing reaction conditions (temperature, solvent, catalyst loading) to maximize yield and purity. Challenges include:
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Byproduct Formation: Competing reactions may produce isomers or dehalogenated byproducts.
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Catalyst Deactivation: Heavy metal catalysts like palladium require efficient recycling methods .
Physicochemical Characterization
Stability and Solubility
The compound’s stability is influenced by its substituents. The ethyl group on the piperidine ring enhances solubility in organic solvents (e.g., dichloromethane, ethanol), while the methyl pyridine group reduces hygroscopicity. Preliminary data suggest it is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture .
| Property | Value/Description |
|---|---|
| Molecular Weight | 204.31 g/mol |
| Boiling Point | Not reported |
| Solubility in Water | Low |
| Stability | Sensitive to light/moisture |
Applications in Pharmaceutical and Industrial Contexts
Antibiotic and Antiviral Research
2-(1-Ethylpiperidin-2-yl)-3-methylpyridine has shown promise in preliminary studies targeting bacterial and viral pathogens. Its mechanism may involve inhibition of viral proteases or bacterial cell wall synthesis enzymes . For instance, molecular docking simulations suggest high affinity for the active site of SARS-CoV-2 main protease .
Fluorescent Probes
The compound’s aromatic system allows for conjugation with fluorophores, enabling its use in cellular imaging. Derivatives tagged with dansyl or fluorescein groups have been explored for tracking protein interactions in real-time .
Comparative Structural and Functional Analysis
Chlorinated Derivative Comparison
The chloro-substituted analog, 2-chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine (CAS 1352537-44-0), differs in electronegativity and binding affinity.
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine | Baseline structure | |
| 2-Chloro derivative | Enhanced electrophilicity |
Future Directions in Research and Development
Drug Discovery
Further studies should explore structure-activity relationships (SAR) to optimize potency against resistant pathogens. Modifications to the piperidine’s alkyl chain or pyridine substituents could enhance bioavailability .
Environmental Impact Assessments
Ecotoxicological studies are needed to evaluate biodegradation pathways and potential bioaccumulation risks .
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